3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with thiocarbonyl compounds under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiadiazoles and other functionalized heterocycles.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives are being investigated for their ability to inhibit specific enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria, leading to their death. In medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-triazol-5-amine
- 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-amine
- 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-thiol
Uniqueness
3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a nitro group and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C8H7N5O2S |
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Molecular Weight |
237.24 g/mol |
IUPAC Name |
3-(6-methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7N5O2S/c1-4-6(13(14)15)3-2-5(10-4)7-11-8(9)16-12-7/h2-3H,1H3,(H2,9,11,12) |
InChI Key |
FRPMVWUPSDQFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=NSC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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